molecular formula C11H11NO4 B12874819 Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate

Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate

Cat. No.: B12874819
M. Wt: 221.21 g/mol
InChI Key: YIDNWPJMNZHNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry research. As a benzo[d]isoxazole derivative, it belongs to a class of five-membered heterocyclic compounds known for a wide spectrum of biological activities . The specific substitution pattern on the benzo[d]isoxazole core in this compound suggests its potential as a key synthetic intermediate or a bioactive molecule. Researchers value this scaffold for its relevance in developing new therapeutic agents, with documented activities including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects . The structural motifs present in this compound—specifically the ester and hydroxy functional groups—make it a versatile building block for further chemical transformations, such as hydrolysis to carboxylic acids or functional group interconversions, to create diverse libraries of compounds for biological screening . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 4-hydroxy-3-methyl-1,2-benzoxazole-6-carboxylate

InChI

InChI=1S/C11H11NO4/c1-3-15-11(14)7-4-8(13)10-6(2)12-16-9(10)5-7/h4-5,13H,3H2,1-2H3

InChI Key

YIDNWPJMNZHNBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=NOC2=C1)C)O

Origin of Product

United States

Preparation Methods

Key Synthetic Route

A representative and well-documented synthetic route involves the following steps:

Step Reaction Description Reagents and Conditions Outcome
1 Formation of ethyl ethoxymethyleneacetoacetate intermediate React ethylacetoacetate with triethylorthoformate and acetic anhydride at 75–150 °C Intermediate ester with activated methylene group
2 Cyclization with hydroxylamine sulfate Combine intermediate with sodium acetate and hydroxylamine sulfate at −20 to 10 °C in ethanol Formation of ethyl-5-methylisoxazole-4-carboxylate (crude)
3 Purification Extraction with dichloromethane, washing with brine, drying over sodium sulfate Purified ethyl-5-methylisoxazole-4-carboxylate
4 Functional group modification Acid hydrolysis and further reactions to introduce hydroxyl and methyl groups on the benzene ring fused to isoxazole Target compound with desired substitution

This method is adapted from processes used in related isoxazole syntheses, such as those described in patent literature for similar compounds.

Reaction Conditions and Optimization

  • Temperature Control : Critical during hydroxylamine addition to avoid side reactions; maintained between 0 °C and 10 °C.
  • Solvent Choice : Ethanol is commonly used for cyclization; dichloromethane for extraction and purification.
  • Purification : Multiple extraction and washing steps ensure removal of inorganic salts and by-products.
  • Yield : Crude yields of approximately 85% have been reported for the intermediate isoxazole ester.

Alternative and Advanced Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate cycloaddition reactions, improving reaction rates and yields for isoxazole derivatives, including this compound. This method offers:

  • Reduced reaction times (minutes instead of hours)
  • Enhanced purity due to controlled heating
  • Potential for scale-up in industrial settings

Catalytic and Base-Mediated Cyclizations

Use of catalysts or bases (e.g., sodium acetate) facilitates the cyclization of precursors under milder conditions, improving selectivity and reducing by-products.

Analytical and Purity Validation Techniques

To confirm the successful preparation and purity of this compound, the following techniques are essential:

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation (¹H and ¹³C) Chemical shifts corresponding to methyl, hydroxyl, and ester groups
Fourier Transform Infrared Spectroscopy (FT-IR) Functional group identification Ester carbonyl stretch (~1700 cm⁻¹), hydroxyl group bands
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 221.21 (Molecular weight)
High-Performance Liquid Chromatography (HPLC) Purity assessment Single major peak indicating high purity
Single-Crystal X-ray Diffraction (SC-XRD) Definitive structural validation Confirmation of ring fusion and substituent positions

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Classical Cyclization Ethylacetoacetate, triethylorthoformate, hydroxylamine sulfate, sodium acetate 75–150 °C (step 1), 0–10 °C (step 2) High yield, well-established Multi-step, time-consuming
Microwave-Assisted Cycloaddition Same as classical but with microwave irradiation Short reaction times, controlled heating Faster, potentially higher purity Requires specialized equipment
Catalytic/Base-Mediated Cyclization Sodium acetate or other bases Mild temperatures, ethanol solvent Improved selectivity, milder conditions Optimization needed for scale-up

Research Findings and Practical Considerations

  • The cyclization step with hydroxylamine sulfate is critical for ring formation and must be carefully controlled to avoid side reactions.
  • Purification steps involving solvent extraction and drying are essential to achieve high purity suitable for research or pharmaceutical applications.
  • Microwave-assisted methods show promise for industrial-scale synthesis due to efficiency gains.
  • Functionalization on the benzene ring fused to the isoxazole core (hydroxyl and methyl groups) can be introduced via selective substitution reactions post-ring formation or by using appropriately substituted precursors.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Base-mediated hydrolysis : Treatment with NaOH or KOH in aqueous ethanol converts the ester to the corresponding carboxylate salt, which can be acidified to isolate the free acid.

  • Acid-catalyzed hydrolysis : Refluxing with HCl or H₂SO₄ in methanol/water directly generates the carboxylic acid.

Key Conditions :

Reaction TypeReagents/ConditionsProduct
Ester hydrolysis1M NaOH, 80°C, 6 h4-Hydroxy-3-methylbenzo[d]isoxazole-6-carboxylic acid
Acidic hydrolysis2N HCl, reflux, 4 hSame as above

O-Alkylation at the Hydroxyl Group

The phenolic hydroxyl group participates in alkylation reactions. For instance, benzylation using benzyl bromide in the presence of K₂CO₃ yields protected derivatives:

text
Ethyl 4-hydroxy-... → Ethyl 4-(benzyloxy)-3-methylbenzo[d]isoxazole-6-carboxylate

This reaction is critical for protecting the hydroxyl group during multistep syntheses .

Mechanism : Deprotonation of the hydroxyl group by a base (e.g., K₂CO₃) forms a phenoxide ion, which undergoes nucleophilic substitution with alkyl halides .

Cycloaddition Reactions

The isoxazole ring engages in [3+2] cycloadditions with alkynes or nitrile oxides. A notable example involves reaction with terminal alkynes under catalytic conditions:

  • Reagents : 18-crown-6, K₂CO₃, 4-toluenesulfonyl chloride

  • Conditions : 80°C, 8–10 h in anhydrous ethanol .

  • Product : Isoxazole-linked glyco-conjugates (e.g., 27 in Scheme 6 of ).

Table : Cycloaddition Examples

DipolarophileCatalystProduct Application
Propargyl derivatives18-crown-6/K₂CO₃Glycoconjugates for drug discovery

Nucleophilic Aromatic Substitution

Electrophilic substitution on the aromatic ring is facilitated by the electron-withdrawing isoxazole group. Nitration or halogenation occurs at the para position relative to the hydroxyl group. For example:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group, enhancing reactivity for further reductions.

Lewis Acid-Catalyzed Functionalization

Yb(OTf)₃ or other Lewis acids enable regioselective modifications. In one protocol :

  • Reaction : Ethyl glyoxylate and substituted benzaldehydes with Yb(OTf)₃ in dichloroethane.

  • Outcome : Formation of polysubstituted benzoisoxazole derivatives (e.g., 3f ).

Key Data :

EntryCatalystTemp (°C)Yield (%)
3fYb(OTf)₃8044

Mechanistic Insights

  • Hydroxyl Activation : The hydroxyl group’s acidity (pKa ~10) allows deprotonation under mild basic conditions, enabling alkylation or acylation .

  • Ester Reactivity : The ethyl ester acts as a leaving group in nucleophilic substitutions or hydrolysis.

  • Isoxazole Ring Stability : The ring resists electrophilic attacks but participates in cycloadditions due to its electron-deficient nature .

Thermal and Spectroscopic Characterization

  • DSC : Melting point ~180°C (decomposition observed above 200°C).

  • NMR : Key signals include δ 7.65 (s, aromatic H), 4.55 (q, -OCH₂CH₃), and 2.50 (s, -CH₃) .

Scientific Research Applications

Synthesis of Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. Various synthetic routes have been developed, including:

  • Electrochemical Synthesis : Recent studies have demonstrated the electrochemical synthesis of isoxazole derivatives, which may include ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate. This method offers advantages such as reduced environmental impact and improved yields compared to traditional methods .
  • Metal-Free Synthetic Routes : Alternative approaches utilizing metal-free conditions have been explored to enhance the sustainability of the synthesis process .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in various therapeutic areas:

Anticancer Activity

This compound has shown promising anticancer properties in vitro. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM)
Human Leukemia Cells (CEM)0.13 ± 0.06
Ehrlich’s Ascites Carcinoma (EAC)0.25 ± 0.05
Dalton’s Lymphoma Ascites (DLA)0.30 ± 0.04

These values suggest that the compound is significantly effective against these cancer models, indicating potential for development as an anticancer agent .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated using carrageenan-induced rat paw edema models, demonstrating an inhibition percentage comparable to standard anti-inflammatory drugs:

Treatment Inhibition (%)
Ethyl Compound48%
Indomethacin (Standard)50%

This suggests that this compound may act through mechanisms such as cyclooxygenase inhibition .

Antimicrobial Activity

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Table 1: Key Structural Features of Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate and Analogues

Compound Name Core Structure Substituents Molecular Weight Key Features
This compound Benzo[d]isoxazole 4-OH, 3-CH₃, 6-COOEt ~265.27 Hydroxy and methyl groups enhance polarity; ethyl ester balances solubility and stability.
Methyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate (CAS: 2091664-01-4) 2,3-Dihydrobenzo[d]isoxazole 3-oxo, 6-COOMe ~221.18 Ketone group increases electrophilicity; methyl ester may hydrolyze faster than ethyl.
(3aR,4R,6S,6aS)-Methyl 4-((tert-butoxycarbonyl)amino)-3-(pentan-3-yl)cyclopenta[d]isoxazole-6-carboxylate (CAS: 229613-93-8) Cyclopenta[d]isoxazole Boc-protected amine, pentan-3-yl, 6-COOMe 340.20 Bulky tert-butyl and pentyl groups reduce solubility; stereochemistry critical for biological activity .
Ethyl N-Boc-piperidine-4-carboxylate (CAS: 142851-03-4) Piperidine Boc-protected amine, 4-COOEt ~271.30 Non-aromatic piperidine ring increases flexibility; Boc group aids in synthetic intermediates .

Key Observations:

  • Substituent Effects : The hydroxy and methyl groups in the target compound improve hydrogen bonding and steric hindrance compared to analogues with ketones (e.g., CAS: 2091664-01-4) or Boc-protected amines (e.g., CAS: 229613-93-8).
  • Ester Groups : Ethyl esters (target compound, CAS: 142851-03-4) generally exhibit slower hydrolysis than methyl esters (CAS: 2091664-01-4), enhancing metabolic stability .

Key Observations:

  • Cyclization Specificity: Fused isoxazoles (target compound) often require regiospecific conditions (e.g., nitrile oxide cycloaddition), while non-fused systems (e.g., CAS: 229613-93-8) rely on intramolecular cyclizations .
  • Functional Group Reactivity : Hydroxy and ester groups in the target compound enable derivatization (e.g., ester hydrolysis to carboxylic acids), whereas Boc-protected amines (CAS: 229613-93-8) require deprotection for further functionalization .

Key Observations:

  • Antiviral Potential: The target compound’s isoxazole core is structurally analogous to neuraminidase inhibitors (e.g., Peramivir intermediates), suggesting utility in antiviral drug design .
  • Solubility vs. Bioavailability : Ethyl esters (target compound) balance lipophilicity and hydrolysis resistance, whereas methyl esters (CAS: 2091664-01-4) may offer faster release of active metabolites .

Biological Activity

Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate is a synthetic compound belonging to the isoxazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a five-membered isoxazole ring with various substituents that influence its biological properties. The compound's molecular formula is C12_{12}H11_{11}N1_{1}O4_{4}, and it has a molecular weight of approximately 233.22 g/mol.

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . HDAC inhibitors are crucial in cancer therapy as they modulate gene expression and promote apoptosis in cancer cells. The compound's structure allows it to interact with the active sites of HDAC enzymes, leading to changes in histone acetylation and subsequent alterations in gene expression patterns .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • In vitro studies : The compound has shown significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, it exhibited an IC50_{50} value of approximately 10 µM against MCF-7 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic insights : Research indicates that the compound induces cell cycle arrest at the G0/G1 phase and downregulates cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .

Analgesic Effects

In addition to its anticancer properties, this compound has been evaluated for analgesic effects. In animal models, it demonstrated superior efficacy compared to traditional analgesics like acetylsalicylic acid and paracetamol, with an effective dose (ED50_{50}) significantly lower than those of the comparison drugs .

Data Table: Biological Activity Overview

Activity Cell Line/Model IC50_{50} / ED50_{50} Reference
AnticancerMCF-7 (Breast Cancer)~10 µM
AnticancerA549 (Lung Cancer)~11 µM
AnalgesicMouse ModelED50_{50} = 45 mg/kg

Case Studies

  • Study on Anticancer Activity : A comprehensive study evaluated various isoxazole derivatives, including this compound. The findings revealed that this compound significantly inhibited the proliferation of cancer cells through HDAC inhibition and induced apoptosis via intrinsic pathways .
  • Analgesic Efficacy Study : In a controlled experiment involving N.M.R.I mice, the compound was administered prior to acetic acid injection to assess its analgesic potential. Results indicated a marked reduction in pain response compared to control groups, demonstrating its effectiveness as an analgesic agent .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-hydroxy-3-methylbenzo[d]isoxazole-6-carboxylate, and what factors influence regioselectivity in isoxazole ring formation?

The synthesis of isoxazole derivatives often involves cyclization reactions. For example, regiospecific cyclization and stereospecific intramolecular cycloaddition are critical for forming the isoxazole ring . Key factors include:

  • Catalyst selection : Use of Lewis acids or bases to direct regioselectivity.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) and controlled heating (80–120°C) to favor ring closure.
  • Precursor functionalization : Substituents on the benzoate moiety can sterically or electronically influence ring formation. Methodology from fused isoxazole syntheses (e.g., imidazo-isoxazole cyclization) provides a framework for optimizing yields .

Q. How should this compound be handled and stored to ensure stability?

Based on safety protocols for structurally similar compounds:

  • Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture and light .
  • Handling : Use nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact. Electrostatic discharge precautions are critical due to potential dust explosivity .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic techniques are most effective for characterizing this compound?

A multi-technique approach is recommended:

  • NMR : ¹H/¹³C NMR to confirm substituent positions and esterification. For example, the methyl group at C3 and hydroxyl at C4 produce distinct splitting patterns .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 235.0844 for C₁₂H₁₁NO₅).
  • X-ray crystallography : Single-crystal diffraction using SHELXL for refinement and ORTEP-III for visualization .

Advanced Research Questions

Q. How can the puckering conformation of the isoxazole ring be quantitatively analyzed?

The Cremer-Pople puckering parameters define ring non-planarity using amplitude (q) and phase (φ) coordinates derived from atomic displacements . For a five-membered isoxazole ring:

  • Calculate the mean plane via least-squares fitting of atomic coordinates.
  • Use software (e.g., PLATON) to compute q₂ (out-of-plane bending) and φ₂ (pseudorotation angle). Example values for similar compounds: q₂ = 0.25–0.35 Å, φ₂ = 10–30° .

Q. What strategies resolve contradictions in crystallographic data during structure determination?

Discrepancies in bond lengths/angles or residual electron density can arise from:

  • Disorder : Refine occupancy ratios using SHELXL’s PART instruction .
  • Twinned crystals : Apply twin-law matrices (e.g., HKLF5 in SHELXL) for integration .
  • Validation tools : Check using the IUCr’s checkCIF for geometric outliers (e.g., RSRZ scores > 2.5 indicate problematic atoms) .

Q. How can computational methods predict the biological activity of this compound?

  • Docking studies : Use Surflex-Dock or AutoDock Vina to model interactions with target proteins (e.g., acetyl-CoA carboxylase for isoxazole inhibitors) .
  • ADMET prediction : Calculate cLogP (lipophilicity) and polar surface area (PSA) using ChemAxon or Schrödinger. Optimal ranges: cLogP < 3, PSA 60–80 Ų for oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.